

# Alverine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Alverine is a synthetic papaverine derivative recognized for its efficacy as a smooth muscle relaxant.[1][2][3] It is primarily indicated for the symptomatic relief of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of Alverine. Detailed experimental protocols, quantitative data, and visual diagrams of its synthesis and signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

## **Discovery and Development**

**Alverine** citrate, a selective smooth muscle relaxant, was first listed in Britain in 1996.[3] It was developed by Norgine, a UK-based pharmaceutical company.[3] A combination of **Alverine** citrate and simethicone was first authorized for marketing on June 3, 2014, with the marketing authorization holder being Dr. Reddy's Laboratories (UK) Ltd.[4] **Alverine** is used to alleviate muscle spasms in the gut associated with conditions like irritable bowel syndrome and diverticular disease.[4][5][6] It also relaxes the smooth muscle of the uterus, making it useful for treating painful menstruation (dysmenorrhea).[4][5]



# **Chemical Synthesis of Alverine**

Several synthetic routes for **Alverine** have been reported. The following sections detail some of the common methodologies.

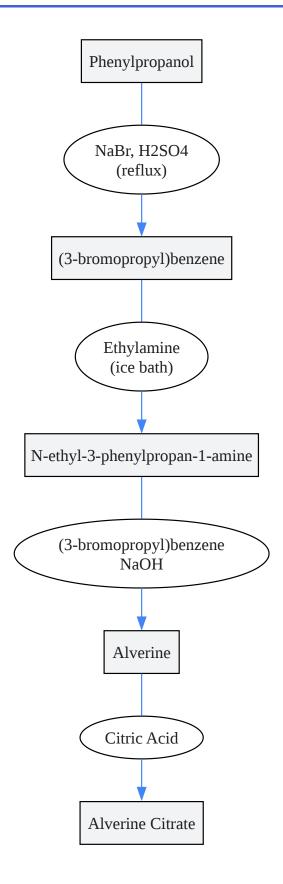
## **Synthesis from Phenylpropanol**

One common method involves the use of phenylpropanol as a starting material.[1][4][8] The process includes bromination, reaction with ethylamine, and a final reaction with 3-phenyl bromopropane.[1]

#### Experimental Protocol:

- Bromination of Phenylpropanol: Phenylpropanol is brominated using sodium bromide in concentrated sulfuric acid under reflux conditions to yield (3-bromopropyl)benzene.[4]
- Formation of N-ethyl-3-phenylpropan-1-amine: The resulting (3-bromopropyl)benzene is then reacted with ethylamine in an ice bath to produce N-ethyl-3-phenylpropan-1-amine.[4]
- Final Synthesis of Alverine: This intermediate is reacted again with (3-bromopropyl)benzene in an alkaline medium, achieved with sodium hydroxide, to yield the final product, Alverine.
   [4]
- Formation of Alverine Citrate: The synthesized Alverine is then reacted with citric acid to form Alverine citrate.[1]





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Synthesis of **Alverine** Citrate from Phenylpropanol.



## Synthesis from (E)-1,3-dichloropropene

An alternative synthesis route starts with (E)-1,3-dichloropropene.[4]

### Experimental Protocol:

- (E)-1,3-dichloropropene is reacted with ethylamine hydrochloride and potassium carbonate in anhydrous acetonitrile. This yields (2E)-3-chloro-N-[(2E)-3-chloroprop-2-en-1-yl]-N-ethylprop-2-en-1-amine.[4]
- The chlorine atoms are substituted with phenyl groups. This is achieved through a Grignard reaction using phenylmagnesium bromide, with tris(acetylacetonato)iron(III) (Fe(acac)3) as a catalyst and tetramethylethylenediamine (TMEDA) in dry tetrahydrofuran. This step produces an unsaturated analog of **Alverine**.[4]
- The unsaturated analog is then hydrogenated. A palladium on carbon catalyst in alkaline ethanol is used to yield Alverine.[4]

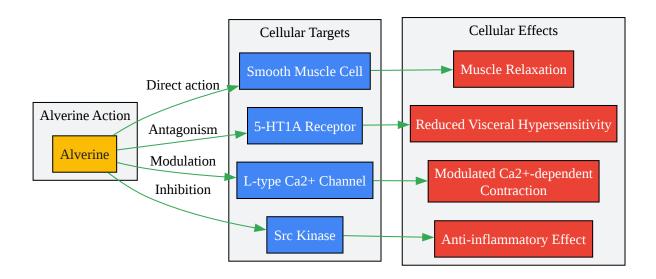
### **Mechanism of Action**

**Alverine** is a smooth muscle relaxant that acts through multiple pathways to exert its therapeutic effects.[4][5]

- Direct Action on Smooth Muscle: **Alverine** acts directly on the smooth muscle of the gut and uterus, causing it to relax.[4][5] This direct action helps to prevent the muscle spasms that cause pain in conditions like IBS and dysmenorrhea.[4][5]
- 5-HT1A Receptor Antagonism: Alverine is an antagonist of the 5-HT1A receptor, which
  contributes to its ability to reduce rectal hypersensitivity.[4][9] By blocking this receptor,
  Alverine can modulate the visceral pain response.[10]
- Calcium Channel Modulation: Alverine has been shown to inhibit the inactivation of L-type
  Ca2+ channels, which can increase Ca2+ influx during action potentials.[11][12][13]
  However, it also appears to suppress evoked activity by inhibiting the sensitivity of contractile
  proteins to Ca2+.[11][12][13]



• Anti-inflammatory Effects: Recent studies suggest that **Alverine** may have anti-inflammatory properties by targeting Src in the NF-kB pathway.[14] It has been shown to reduce serum levels of inflammatory factors in patients with IBS.[2]



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Signaling Pathways of Alverine's Mechanism of Action.

# **Quantitative Pharmacological Data**

The following tables summarize key quantitative data for **Alverine**.

Table 1: Pharmacokinetic Properties of Alverine and its Active Metabolite

Parameter	Alverine	para-hydroxy- Alverine (PHA)	Reference
Time to Peak Plasma Concentration (Tmax)	-	1-1.5 hours	[15]
Elimination Half-life	0.8 hours	5.7 hours	[15]



Note: **Alverine** is rapidly metabolized to its primary active metabolite, para-hydroxy-**Alverine** (PHA).[15][16]

**Table 2: In Vitro Efficacy** 

Target	IC50	Reference
5-HT1A Receptor	101 nM	[10][13][17][18]

# Table 3: Clinical Trial Data for Alverine Citrate/Simethicone Combination in IBS

Outcome	Alverine Citrate/Simethi cone Group	Placebo Group	p-value	Reference
Median VAS Score for Abdominal Pain (at week 4)	40 mm	50 mm	0.047	[4][19][20]
Responder Rate (at week 4)	46.8%	34.3%	0.01	[4][19][20]

# **Key Experimental Protocols**

This section provides an overview of methodologies used in the study of **Alverine**.

### **Cell Culture and Maintenance**

- RAW264.7 cells are maintained in RPMI 1640 media supplemented with 10% FBS and 100
   U/mL of penicillin/streptomycin.[14]
- HEK293 cells are cultured in DMEM media with 5% FBS and 100 U/mL of penicillin/streptomycin.[14]
- All cells are incubated at 37°C in a 5% CO2 environment.[14]
- A 100 mM stock solution of **Alverine** is prepared in DMSO.[14]



## Nitric Oxide (NO) Production Assay

- RAW264.7 cells are plated in 96-well plates at a density of 1 × 10<sup>6</sup> cells/mL and incubated for 18 hours.[14]
- The cells are pre-treated with varying concentrations of Alverine (0 to 200 μM) for 30 minutes.
- Following pre-treatment, cells are stimulated with LPS (1 μg/mL) or poly(I:C) for the indicated times (6, 12, 18, and 24 hours).[14]
- NO production in the supernatant is measured using Griess reagent.[14]
- The absorbance is read at 540 nm using a microplate reader to determine the inhibitory effect of Alverine on NO production.[14]

## **Cellular Thermal Shift Assay (CETSA)**

- HEK293T cells are transfected to overexpress Src kinase for auto-phosphorylation and activation.
- Cells are treated with Alverine in a dose-dependent manner to assess the suppression of Src and p85 phosphorylation.[14]
- To evaluate the direct interaction between **Alverine** and Src, CETSA is performed.[14]
- Control and Alverine-treated cells are subjected to a temperature gradient (e.g., up to 57 and 60°C).[14]
- The degradation of Src kinase is monitored to determine if **Alverine** binding leads to thermal stabilization of the protein.[14]

# Conclusion

**Alverine** is a well-established smooth muscle relaxant with a multifaceted mechanism of action that includes direct effects on muscle tissue, 5-HT1A receptor antagonism, and modulation of calcium channels. Its synthesis is achievable through various routes, with the method starting from phenylpropanol being a common approach. The quantitative data from both preclinical



and clinical studies support its efficacy in treating functional gastrointestinal disorders. The detailed protocols and pathways presented in this guide offer a valuable resource for further research and development in this area.

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